Cas no 2550693-02-0 (exo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane HCl)
![exo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane HCl structure](https://www.kuujia.com/scimg/cas/2550693-02-0x500.png)
exo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane HCl Chemical and Physical Properties
Names and Identifiers
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- exo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane HCl
- 2550693-00-8
- t-Butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride
- MFCD28893145
- t-Butyl (3-endo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride
- 2550693-02-0
- MFCD28892902
- t-Butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride, 95%
- tert-butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride
- endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane HCl
- AT24362
- TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL
- tert-butyl N-[(1R,5S)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate;hydrochloride
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- Inchi: 1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-11-7-9-5-4-6-10(8-11)14-9;/h9-11,14H,4-8H2,1-3H3,(H,15,16);1H/t9-,10+,11?;
- InChI Key: VLSUGJHHASGFFX-DIVWUKMWSA-N
- SMILES: Cl.O(C(C)(C)C)C(NC1C[C@H]2CCC[C@@H](C1)N2)=O
Computed Properties
- Exact Mass: 276.1604557g/mol
- Monoisotopic Mass: 276.1604557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 274
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.4Ų
exo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane HCl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB568705-250mg |
t-Butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride, 95%; . |
2550693-02-0 | 95% | 250mg |
€270.60 | 2024-08-02 | |
abcr | AB568705-1g |
t-Butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride, 95%; . |
2550693-02-0 | 95% | 1g |
€473.60 | 2024-08-02 |
exo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane HCl Related Literature
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Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
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2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
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Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
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5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
Additional information on exo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane HCl
Exo-3-(Boc-Amino)-9-Azabicyclo[3.3.1]Nonane HCl: A Comprehensive Overview
The compound Exo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane HCl (CAS No: 2550693-02-0) is a significant molecule in the field of organic chemistry and drug discovery. This compound is characterized by its unique bicyclic structure, which includes a bicyclo[3.3.1]nonane framework with an exo-amino group protected by a tert-butoxycarbonyl (Boc) group and a hydrochloric acid (HCl) counterion.
Recent studies have highlighted the importance of such bicyclic structures in medicinal chemistry, particularly in the design of bioactive molecules with improved pharmacokinetic properties. The bicyclo[3.3.1]nonane framework is known for its rigidity and stability, which can enhance the molecule's ability to interact with biological targets such as enzymes or receptors.
The Boc-amino group plays a crucial role in the synthesis and modification of this compound. The Boc protecting group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions, making it ideal for controlling the reactivity of the amino group during chemical transformations.
Research into Exo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane HCl has focused on its potential applications in drug development, particularly as a precursor for more complex molecules or as a building block in medicinal chemistry libraries.
One of the most promising areas of research involving this compound is its role in the development of new antibiotics and antiviral agents.
Furthermore, recent advancements in computational chemistry have allowed researchers to model the interactions of Exo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane HCl with various biological targets, providing insights into its potential therapeutic applications.
In conclusion, Exo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane HCl (CAS No: 2550693-02-0) is a versatile compound with significant potential in organic synthesis and drug discovery.
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